![molecular formula C7H12ClN B2371347 Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride CAS No. 201815-59-0](/img/structure/B2371347.png)

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, a study discusses the synthesis of highly functionalized cyclopentene, dihydrofuran, and pyrroline scaffolds from bicyclo[2.2.1]hept-2-enes . Another study presents the asymmetric synthesis of chiral bicyclo[2.2.1]hepta-2,5-diene .Chemical Reactions Analysis

The high strain of bicyclic systems like “this compound” drives retro-condensation reactions on bridgehead substituted bicyclo[2.2.1]hept-2-enes, giving rise to orthogonally functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline scaffolds .Scientific Research Applications

Synthesis of Novel Compounds

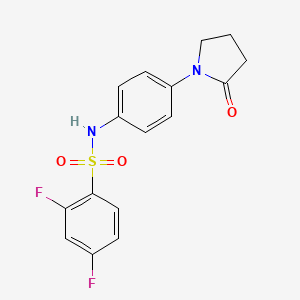

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride has been utilized in the synthesis of various novel compounds. For instance, it has been used to prepare racemic conformationally locked carbocyclic nucleosides derived from 7-substituted bicyclo[2.2.1]hept-5-ene-2,2-dimethanols (Šála et al., 2006). These compounds have potential applications in medicinal chemistry due to their unique structural features.

Chemical Reactivity and Analysis

The chemical reactivity of this compound and its derivatives has been extensively studied. For example, its reactions with cyclic amines and the subsequent heterocyclization processes have been investigated (Kas’yan et al., 2006). These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science.

Applications in Polymer Chemistry

This compound is also significant in polymer chemistry. Its derivatives have been used in the development of oligomeric bis-acid chlorides for scavenging nucleophiles (Moore et al., 2003). This illustrates its role in creating new materials with specific chemical functionalities.

Catalysis and Polymerization

The compound has been employed in catalysis, particularly in the addition polymerization of norbornene derivatives (Mathew et al., 1996). These advancements in catalysis highlight the versatility of this compound in facilitating chemical transformations, crucial for industrial and research purposes.

Structural and Spectroscopic Studies

Structural and spectroscopic analyses of compounds derived from this compound provide crucial information about their properties. For instance, studies have been conducted on the molecular structures, stereochemistry, and NMR spectra of various derivatives (Kas’yan et al., 1997). These analyses are fundamental in understanding the behavior and potential applications of these compounds in different scientific domains.

Future Directions

While specific future directions for “Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride” are not available, there are studies on the potential applications of related compounds. For example, a study discusses exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized scaffolds .

Properties

IUPAC Name |

bicyclo[2.2.1]hept-5-en-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQHHKHEYAMJSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-2-carboxylic acid](/img/structure/B2371273.png)

![methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2371274.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)